N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine
Description
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclobutyl group at position 2. This core is linked to an azetidin-3-yl moiety, which is further functionalized with a 5-fluoro-N-methylpyrimidin-4-amine group. The compound’s design integrates structural motifs known to enhance binding specificity and pharmacokinetic properties, such as the fluorine atom (improving metabolic stability and hydrogen-bonding interactions) , the azetidine ring (imposing conformational rigidity), and the cyclobutyl group (modulating lipophilicity and steric bulk) . While its exact biological target remains unspecified in available literature, analogs of [1,2,4]triazolo[4,3-b]pyridazine derivatives are frequently explored as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN8/c1-24(17-13(18)7-19-10-20-17)12-8-25(9-12)15-6-5-14-21-22-16(26(14)23-15)11-3-2-4-11/h5-7,10-12H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGJYCBKUXQLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=NC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C17H19FN8
- Molecular Weight : Approximately 354.385 Da
- Melting Point : 188–189 °C
- Structural Features : The presence of a cyclobutyl moiety and a triazolo-pyridazine scaffold contributes to its biological activity.
Research indicates that compounds containing the triazolo-pyridazine core exhibit various biological activities, primarily through their interaction with specific biological targets. The compound's structure suggests potential inhibitory effects on key enzymes and receptors involved in various signaling pathways.
In Vitro Studies
A study evaluated the inhibitory activity of similar triazolo-pyridazine derivatives against c-Met kinase, which is implicated in cancer progression. The findings are summarized in the following table:
| Compound | IC50 (μM) | Cell Line Tested | Remarks |
|---|---|---|---|
| 12e | 0.090 | A549 | Significant cytotoxicity |
| 1.06 | MCF-7 | Moderate cytotoxicity | |
| 2.73 | HeLa | Induces late apoptosis |
The compound 12e exhibited significant cytotoxicity across multiple cancer cell lines, indicating that structural modifications can enhance biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific functional groups within the compound significantly influence its biological efficacy. For instance:
- Fluorine Substitution : The presence of a fluorine atom in the pyrimidine ring enhances the compound's lipophilicity and may improve its interaction with cellular targets.
- Cyclobutyl Moiety : This group contributes to the stability and binding affinity of the compound towards its biological targets.
Pharmacological Implications
The promising in vitro results suggest that this compound could be explored further for its potential as an anticancer agent. The ability to inhibit c-Met kinase positions it as a candidate for drug development against tumors that overexpress this receptor.
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Testing in animal models to assess therapeutic potential and safety.
- Mechanistic Studies : Detailed investigations into how the compound interacts with cellular pathways.
- Analog Development : Synthesis of analogs to optimize efficacy and reduce potential side effects.
Comparison with Similar Compounds
Key Observations :
Synthetic Pathway : All compounds utilize General Method C, involving coupling of amines with a triazolopyridazine precursor under basic conditions (K₂CO₃/DMF, 105°C). The target compound’s synthesis likely follows this route but substitutes arylalkylamines with a functionalized azetidine-pyrimidine amine .
Limitations and Knowledge Gaps
- No crystallographic or enzymatic data for the target compound is available in the provided evidence, unlike analogs 3 and 18, which have preliminary binding studies .
- The cyclobutyl group’s role in steric shielding or induced-fit binding remains speculative without experimental validation.
Q & A
Q. Critical parameters :
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligand selection (e.g., Xantphos) critical for yield .
- Purification : Chromatography (e.g., flash silica gel) or recrystallization to isolate the final compound (>95% purity) .
- Temperature control : Exothermic reactions require gradual heating to avoid side products .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclobutyl at δ 2.5–3.0 ppm, azetidine protons at δ 3.8–4.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 430.2) .
Q. Purity assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm), aiming for >98% purity .
- Elemental analysis : Carbon/nitrogen ratios to validate stoichiometry .
Basic: What are the primary biological targets of this compound, and which in vitro assays evaluate its activity?
Answer:
Targets : Dual inhibition of c-Met and Pim-1 kinases , implicated in cancer cell proliferation .
Q. Assays :
- Kinase inhibition assays :
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ ~1.2 µM) .
Advanced: How can researchers resolve discrepancies in reported IC₅₀ values across kinase inhibition assays?
Answer:
Methodological considerations :
- Orthogonal assays : Validate results using both radiometric (e.g., ³²P-ATP incorporation) and fluorescence-based methods .
- Control compounds : Include reference inhibitors (e.g., SU11274 for c-Met) to calibrate assay conditions .
- Structural analysis : X-ray crystallography of compound-kinase complexes to identify binding mode variations (e.g., cyclobutyl vs. cyclopropyl substituent effects) .
Data normalization : Adjust for ATP concentration differences (e.g., 1 mM vs. 100 µM) using Cheng-Prusoff equation corrections .
Advanced: What strategies optimize the pharmacokinetic (PK) profile through structure-activity relationship (SAR) studies?
Answer:
Key substituent modifications :
Q. Methodology :
- Parallel synthesis : Combinatorial libraries to screen >100 analogs .
- Computational modeling : Molecular dynamics simulations to predict blood-brain barrier permeability .
Advanced: How should researchers address contradictions between in vitro potency and in vivo efficacy?
Answer:
Experimental design :
Q. Mitigation strategies :
- Formulation optimization : Use lipid-based carriers to enhance solubility (e.g., 2.5-fold ↑ Cₘₐₓ with nanoemulsions) .
- PK/PD modeling : Correlate free plasma concentrations with tumor growth inhibition in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
